molecular formula C14H20N6O4 B2482490 Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate CAS No. 2034547-89-0

Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate

Numéro de catalogue: B2482490
Numéro CAS: 2034547-89-0
Poids moléculaire: 336.352
Clé InChI: HRGWDRWHKCUQHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a methyl-linked ureido-propanoate ethyl ester side chain at position 3 . Such structural attributes are common in adenosine receptor modulators and kinase inhibitors, as seen in related triazolo-pyrazine/pyridine derivatives .

Propriétés

IUPAC Name

ethyl 3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-3-23-11(21)5-6-16-14(22)17-9-10-18-19-12-13(24-4-2)15-7-8-20(10)12/h7-8H,3-6,9H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWDRWHKCUQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. This interaction with its targets can lead to changes in the biological system, potentially leading to its observed effects.

Biochemical Pathways

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities. This suggests that they may affect pathways related to bacterial growth and proliferation.

Result of Action

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities, suggesting that they may have an effect at the molecular and cellular level that inhibits bacterial growth and proliferation.

Activité Biologique

Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations based on various studies.

Chemical Structure and Properties

Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate can be described by the following chemical formula:

  • Molecular Formula : C17_{17}H22_{22}N6_{6}O3_{3}
  • Molecular Weight : 342.40 g/mol

This compound features a triazolo-pyrazine core which is significant for its biological activity due to the presence of multiple functional groups that can interact with various biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazolo-pyrazine moiety followed by the attachment of the ethyl and urea functionalities. The detailed synthetic pathway is essential for understanding how modifications to the structure can influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrazine family. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine derivatives were evaluated for their cytotoxic effects against various human cancer cell lines. Although specific data on ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate is limited, related compounds have demonstrated promising results:

CompoundCell Line TestedIC50_{50} (μM)
Compound AMCF7 (Breast Cancer)19.73
Compound BK562 (Leukemia)>50

These findings suggest that structural analogs may exhibit similar or enhanced activity against cancer cell lines.

Antimicrobial and Antiviral Activity

The broader class of pyrazine derivatives has been documented for significant antimicrobial and antiviral properties. For instance:

  • Antimicrobial Activity : Pyrazolo[4,3-a]pyrazines have shown efficacy against various bacterial strains.
  • Antiviral Activity : Certain derivatives have been tested in silico for their ability to inhibit viral replication.

The mechanism by which ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate exerts its biological effects likely involves interaction with specific protein targets such as kinases involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit key signaling pathways in cancer cells.

Case Studies

While direct case studies focusing solely on ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate are scarce, several related studies provide insights into the potential therapeutic applications:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 10 to 30 μM.
  • Inhibition of Kinase Activity : Research indicated that certain triazole derivatives inhibited CDK2 and Abl kinases at micromolar concentrations, suggesting that ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate may share similar inhibitory profiles.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

8-Substituted [1,2,4]Triazolo[4,3-a]Pyrazinones
  • 8-Amino Derivatives (e.g., Compounds 1–25 in ): Replacement of the ethoxy group with an amino group at position 8 significantly alters receptor affinity. These derivatives exhibit potent antagonism at human adenosine A₁ and A₂A receptors (IC₅₀ values in the nanomolar range) due to enhanced hydrogen-bond donor capacity .
  • 8-Chloro Derivatives : Chlorine substitution at position 8 increases electronegativity, improving metabolic stability but reducing solubility compared to the ethoxy analog .
Triazolo[4,3-a]Pyridine vs. Pyrazine Cores
  • Ethyl 3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylate (CAS 1353496-72-6) : Replacing the pyrazine ring with pyridine eliminates one nitrogen atom, reducing polarity. The methyl group at position 3 and carboxylate at position 8 simplify the structure but may limit target selectivity .

Side Chain Variations

Ureido-Propanoate vs. Carboxylic Acid Chains
  • 3-(7-Aryl-8-Oxo-Triazolo[4,3-a]Pyrazin-3-yl)Propanoic Acids (): The carboxylic acid group improves water solubility but limits blood-brain barrier penetration. In contrast, the ethyl ester in the target compound enhances cell membrane permeability, favoring oral bioavailability .
Oxadiazole-Substituted Analogs
  • However, the absence of an ethoxy group may reduce selectivity for adenosine receptors .

Comparative Data Table

Compound Name Core Structure Position 8 Substituent Side Chain Key Biological Activity/Properties
Ethyl 3-(3-((8-Ethoxy-Triazolo[4,3-a]Pyrazin-3-yl)Methyl)Ureido)Propanoate Triazolo[4,3-a]pyrazine Ethoxy Ureido-propanoate ethyl ester Probable adenosine receptor modulation
8-Amino-Triazolo[4,3-a]Pyrazin-3-one Derivatives () Triazolo[4,3-a]pyrazinone Amino Varied phenyl/benzyl groups A₁/A₂A receptor antagonism (IC₅₀: 10–50 nM)
3-(7-Aryl-8-Oxo-Triazolo[4,3-a]Pyrazin-3-yl)Propanoic Acids () Triazolo[4,3-a]pyrazine Oxo Propanoic acid/butanoic acid Enzymatic inhibition (e.g., lanosterol demethylase)
Ethyl 3-Methyl-Triazolo[4,3-a]Pyridine-8-Carboxylate (CAS 1353496-72-6) Triazolo[4,3-a]pyridine Methyl Carboxylate ethyl ester Undisclosed; structural simplicity
Ethyl 8-(3-Methyl-Oxadiazol-5-yl)-Triazolo[4,3-a]Pyridine Derivative () Triazolo[4,3-a]pyridine 3-Methyl-oxadiazole Ureido-propanoate ethyl ester Kinase inhibition potential

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.